MES hemisodium salt

Description

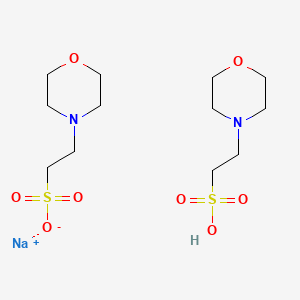

Structure

3D Structure of Parent

Properties

CAS No. |

117961-21-4 |

|---|---|

Molecular Formula |

C6H13NNaO4S |

Molecular Weight |

218.23 g/mol |

IUPAC Name |

sodium;2-morpholin-4-ylethanesulfonate;2-morpholin-4-ylethanesulfonic acid |

InChI |

InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |

InChI Key |

SADPCIINLASURY-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCS(=O)(=O)O.C1COCCN1CCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)O.[Na] |

Related CAS |

117961-21-4 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of MES Hemisodium Salt in the Modern Laboratory: A Technical Guide

For Immediate Release

[City, State] – December 13, 2025 – In the landscape of biochemical and molecular biology research, the precision of experimental conditions is paramount. Central to maintaining this control is the use of biological buffers. This technical guide provides an in-depth exploration of 2-(N-morpholino)ethanesulfonic acid (MES) hemisodium salt, a zwitterionic buffer valued for its stability and minimal interference in a wide array of laboratory applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, quantitative data, and workflow visualizations to support the effective use of this critical reagent.

Core Properties and Applications

MES hemisodium salt (CAS 117961-21-4) is a salt of MES, one of the original "Good's buffers" developed to meet the stringent requirements of biological research.[1][2] Its primary function is to maintain a stable pH environment, which is crucial for the structure and function of proteins, enzymes, and nucleic acids.[3][4] The key properties of this compound make it a versatile tool in the laboratory.[5][6]

MES buffer is characterized by its pKa of approximately 6.1 at 25°C, providing a reliable buffering capacity within a pH range of 5.5 to 6.7.[4][5] This specific pH range makes it particularly suitable for experiments involving plant cell cultures and as a running buffer in certain electrophoresis systems.[7][8] A significant advantage of MES is its poor ability to form complexes with most metal ions, making it an excellent choice for studies where metal ion interference must be minimized.[6] Furthermore, its low UV absorbance allows for accurate spectrophotometric measurements without background interference.[2]

The applications of this compound are extensive, spanning across various disciplines within the life sciences. It is frequently employed in:

-

Cell Culture: To maintain a stable pH in growth media, particularly for plant and some mammalian cell lines that thrive in a slightly acidic environment.[3][8]

-

Protein Purification: As a component of buffers used in various chromatography techniques, including cation exchange chromatography.[3][9]

-

Electrophoresis: As a running buffer for resolving small to medium-sized proteins on Bis-Tris gels in SDS-PAGE.[10][11]

-

Enzyme Assays: To provide a stable pH environment for studying enzyme kinetics, ensuring that observed activity is not influenced by pH fluctuations.[4][12]

-

Biochemical Assays: In a variety of other assays, such as the resuspension of carboxylated micelles and the immobilization of peptides.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound and the commonly used MES free acid are summarized in the tables below.

| Property | Value | Reference(s) |

| Chemical Identity | 2-(N-morpholino)ethanesulfonic acid hemisodium salt | [7] |

| CAS Number | 117961-21-4 | [5][7] |

| Molecular Formula | C₁₂H₂₅N₂NaO₈S₂ | [7] |

| Molecular Weight | 412.46 g/mol | [7] |

| Physicochemical Properties | ||

| pKa (at 25°C) | ~6.1 | [5] |

| Useful pH Range | 5.5 - 6.7 | [5] |

| Purity | ≥99% | [7] |

| Property | Value | Reference(s) |

| Chemical Identity | 2-(N-morpholino)ethanesulfonic acid | [2] |

| CAS Number | 4432-31-9 | [2] |

| Molecular Formula | C₆H₁₃NO₄S | [2] |

| Molecular Weight | 195.24 g/mol | [2] |

Experimental Protocols

This section provides detailed methodologies for the preparation and application of MES buffers in key laboratory experiments.

Preparation of MES Buffer (0.1 M, pH 6.0)

This protocol outlines the preparation of a standard 0.1 M MES buffer solution.

Materials:

-

MES free acid (MW: 195.24 g/mol )

-

Deionized water (dH₂O)

-

1N or 10N Sodium Hydroxide (NaOH) solution

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

Volumetric flask (1 L)

Procedure:

-

Weigh 19.52 g of MES free acid and place it into a beaker containing approximately 800 mL of dH₂O.[2]

-

Place the beaker on a stir plate and add a stir bar. Stir the solution until the MES is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add the NaOH solution dropwise to the MES solution while continuously monitoring the pH.[8]

-

Continue adding NaOH until the pH of the solution reaches 6.0.

-

Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

-

Add dH₂O to bring the final volume to 1 L.

-

For sterile applications, filter the buffer through a 0.22 µm filter.

-

Store the buffer at 4°C.[2]

References

- 1. 2-(N-Morpholino)ethanesulfonic acid hemisodium salt | 117961-21-4 [chemicalbook.com]

- 2. biochemazone.com [biochemazone.com]

- 3. Wholesale this compound CAS:117961-21-4 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 5. MES drypowder 117961-21-4 [sigmaaldrich.com]

- 6. goldbio.com [goldbio.com]

- 7. scbt.com [scbt.com]

- 8. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 9. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 10. research.fredhutch.org [research.fredhutch.org]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

MES Hemisodium Salt: A Technical Guide to pKa and Buffering Range for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid (MES) hemisodium salt, a widely used buffer in biological and biochemical research. We will delve into its critical properties, including its pKa and effective buffering range, and provide detailed protocols for its preparation. Furthermore, this document will illustrate key experimental workflows and applications through clear, concise diagrams to support your research and development endeavors.

Core Properties of MES Buffer

MES is a zwitterionic buffer, one of the "Good's buffers," valued for its minimal interference in biological systems and its low UV absorbance.[1][2] It is particularly useful in applications requiring a stable pH environment in the slightly acidic range.[3]

Quantitative Data Summary

The efficacy of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The effective buffering range is generally considered to be pKa ± 1 pH unit.

| Property | Value | Reference(s) |

| pKa | 6.15 (at 25°C) | [1][4][5] |

| Effective Buffering Range | pH 5.5 – 6.7 | [1][6][7] |

| Molecular Weight | 206.73 g/mol (hemisodium salt) | |

| Solubility in Water | 500 mg/mL | [7] |

Experimental Protocols

Accurate buffer preparation is crucial for reproducible experimental results. Below are detailed methodologies for preparing a MES buffer solution.

Preparation of 0.1 M MES Buffer Solution

This protocol outlines the steps to prepare a 0.1 M MES buffer solution.

Materials:

-

MES free acid (MW: 195.24 g/mol ) or MES hemisodium salt (MW: 206.73 g/mol )

-

Deionized water

-

Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask

Procedure:

-

Weigh the MES salt: To prepare 1 liter of 0.1 M MES buffer, weigh out 20.67 g of this compound.

-

Dissolve in deionized water: Add the weighed MES salt to a beaker containing approximately 800 mL of deionized water. Stir the solution until the salt is completely dissolved.[1]

-

Adjust the pH: Place the beaker on a stir plate with a stir bar and immerse a calibrated pH electrode into the solution. Slowly add a solution of NaOH (e.g., 1N or 10N) or HCl to adjust the pH to the desired value within the buffering range (5.5 to 6.7).[3][8]

-

Bring to final volume: Once the desired pH is reached and stable, transfer the solution to a 1 L volumetric flask. Add deionized water to bring the final volume to the 1 L mark.[9]

-

Sterilization (Optional): If required for your application, the buffer solution can be sterilized by filtration through a 0.22 µm filter.[1]

Visualizing Workflows and Applications

MES Buffer Preparation Workflow

The following diagram illustrates the general workflow for preparing a MES buffer solution.

References

- 1. biochemazone.com [biochemazone.com]

- 2. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. MES (buffer) - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 9. goldbio.com [goldbio.com]

An In-depth Technical Guide to the Core Chemical Properties of MES Hemisodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical properties of 2-(N-morpholino)ethanesulfonic acid hemisodium salt (MES hemisodium salt). A zwitterionic buffer first described by Good and his colleagues, MES is a crucial component in a myriad of biological and biochemical research applications.[1] Its utility is particularly pronounced in protein purification, cell culture, and enzyme assays due to its stable, slightly acidic pH range and minimal interference with biological systems.[2][3] This document outlines its key chemical characteristics, provides detailed experimental protocols for property determination, and illustrates its application in a typical laboratory workflow.

Core Chemical and Physical Properties

This compound is valued for its chemical stability and its reluctance to form complexes with most metal ions, making it an ideal non-coordinating buffer for experiments involving sensitive metal ion concentrations.[4][5] It exhibits low ionic mobility and does not appear to be metabolized by bacteria or eukaryotic cells, rendering it suitable for various culture media.[1][6]

| Property | Value | Reference |

| CAS Number | 117961-21-4 | [7] |

| Molecular Formula | C₆H₁₃NO₄S·0.5Na | |

| Molecular Weight | 206.73 g/mol | |

| Appearance | White crystalline powder or dry powder | [8] |

| pKa (at 25°C) | 6.1 | [7] |

| Useful pH Range | 5.5 - 6.7 | [2][7] |

| Solubility in Water | 500 mg/mL (clear, colorless solution) | [7] |

| Purity (by titration) | ≥98% | |

| Water Content (Karl Fischer) | ≤8% | [7] |

| Lead (Pb) Cation Traces | ≤5 ppm | [7] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key chemical properties of buffering agents like this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the steps to determine the acid dissociation constant (pKa) of a substance using potentiometric titration.[9] The pKa is the pH at which the substance is half-dissociated.[10]

Materials and Equipment:

-

This compound

-

Deionized water

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

0.15 M Potassium chloride (KCl) solution

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker or reaction vessel

-

Nitrogen gas source (optional)

Procedure:

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in deionized water.

-

To maintain a constant ionic strength throughout the titration, add KCl to the MES solution to a final concentration of 0.15 M.[9]

-

-

Titration Setup:

-

Place 20 mL of the MES solution into a reaction vessel on a magnetic stirrer.

-

If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide.[9]

-

Immerse the calibrated pH electrode into the solution.

-

-

Titration Process:

-

Make the solution acidic by adding 0.1 M HCl until the pH is between 1.8 and 2.0.[9]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH from a burette.

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of NaOH added. Continue the titration until the pH reaches 12.0-12.5.[9]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The inflection point of the sigmoid-shaped curve corresponds to the equivalence point. The pH at the halfway point to the equivalence point is equal to the pKa.[10][11]

-

For robust data, perform a minimum of three titrations and calculate the average pKa value.[9]

-

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the equilibrium solubility assay, a common method for determining the thermodynamic solubility of a compound in a specific solvent.[12][13]

Materials and Equipment:

-

This compound (solid)

-

Phosphate-buffered saline (PBS) or other relevant aqueous buffer

-

Incubator shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials or containers with secure caps

-

Pipettes and tips

Procedure:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS). The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[12]

-

-

Separation of Undissolved Solid:

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.[12][14]

-

The determined concentration of the saturated solution represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization

Experimental Workflow: MES Buffer in Cation Exchange Chromatography

The following diagram illustrates a typical workflow for protein purification using cation exchange chromatography, a process where MES buffer is frequently employed to maintain a stable pH.[1][6]

A typical workflow for protein purification using cation exchange chromatography with MES buffer.

References

- 1. 15 uses of MES Buffer you didn't know - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 2. bostonbioproducts.com [bostonbioproducts.com]

- 3. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 4. nbinno.com [nbinno.com]

- 5. MES (buffer) - Wikipedia [en.wikipedia.org]

- 6. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. alkalisci.com [alkalisci.com]

- 8. chembk.com [chembk.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. byjus.com [byjus.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

The Pivotal Role of MES Buffer in Advancing Biological Research: A Technical Guide

For Immediate Release

Shanghai, China – December 13, 2025 – In the intricate landscape of biological and biochemical research, the precise control of pH is not merely a technicality but a cornerstone of experimental success. Among the arsenal of buffering agents available to scientists, 2-(N-morpholino)ethanesulfonic acid (MES) has emerged as a particularly advantageous tool. This technical guide provides an in-depth exploration of the core advantages of MES buffer, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, compare its performance with other common buffers, and provide detailed experimental protocols for its application in key research areas.

Core Physicochemical Properties of MES

MES is a zwitterionic buffer, one of the "Good's buffers," developed to meet the stringent criteria for biological research.[1] Its morpholine ring and ethanesulfonic acid group confer a unique set of properties that make it a preferred choice for a multitude of applications.

| Property | Value | Reference(s) |

| pKa (25 °C) | 6.10 - 6.15 | [1] |

| Effective Buffering pH Range | 5.5 - 6.7 | |

| Molecular Weight | 195.24 g/mol | [1] |

| ΔpKa/°C | -0.011 | [2] |

| UV Absorbance (260 nm, 0.5M) | <0.025 | [3] |

| UV Absorbance (280 nm, 0.5M) | <0.020 | [3] |

| Metal Ion Binding | Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; Negligible binding with Cu(II) | [4] |

The pKa of MES is a critical attribute, falling within a slightly acidic range that is ideal for many biological systems. Furthermore, its low temperature dependence (ΔpKa/°C of -0.011) ensures pH stability across a range of experimental temperatures, a crucial factor for reproducible results.[2][5] Its minimal UV absorbance makes it highly compatible with spectrophotometric assays.[3]

Comparative Analysis of MES with Other Biological Buffers

The selection of an appropriate buffer is a critical decision in experimental design. MES offers distinct advantages over other commonly used buffers in specific contexts.

| Feature | MES | Phosphate | Tris | PIPES |

| Buffering Range | 5.5 - 6.7 | 5.8 - 8.0 (dibasic/monobasic) | 7.5 - 9.0 | 6.1 - 7.5 |

| Metal Ion Interaction | Minimal | Precipitates with polyvalent cations | Can interact with some enzymes | Low metal binding |

| Temperature Sensitivity (ΔpKa/°C) | Low (-0.011) | Low (-0.0028) | High (-0.031) | Low (-0.0085) |

| Conductivity | Lower ionic mobility | Higher | Higher | Relatively high ionic strength |

| Biological Interference | Generally inert, not metabolized | Can inhibit some enzymes | Can interact with primary amines | Can form radicals, not for redox studies |

The low conductivity of MES at high concentrations is a significant advantage in techniques like electrophoresis, where high ionic mobility can lead to excessive heat generation and poor resolution.[6] Unlike phosphate buffers, MES does not precipitate with many divalent cations, making it the buffer of choice for studying metal ion-dependent enzymes and protein-metal interactions.[4]

Experimental Protocols

SDS-PAGE for Separation of Small Proteins

MES buffer is particularly well-suited as a running buffer in Bis-Tris gel systems for the separation of small to medium-sized proteins due to its ability to provide a stable, acidic environment that enhances resolution in the low molecular weight range.

Protocol:

-

Prepare 1X MES SDS Running Buffer: Dilute a 20X stock solution (containing MES, Tris base, SDS, and EDTA) with deionized water. The final concentration should be approximately 50 mM MES, 50 mM Tris, 0.1% SDS, and 1 mM EDTA. Do not adjust the pH.

-

Sample Preparation:

-

To your protein sample, add 4X LDS sample buffer to a final concentration of 1X.

-

Add a reducing agent (e.g., DTT to a final concentration of 50 mM) for denaturing electrophoresis.

-

Heat the samples at 70°C for 10 minutes.

-

-

Gel Electrophoresis:

-

Assemble the precast Bis-Tris gel in the electrophoresis apparatus.

-

Fill the inner and outer chambers with 1X MES SDS Running Buffer.

-

Load the prepared samples and a molecular weight marker into the wells.

-

Run the gel at a constant voltage of 200 V. The expected run time is approximately 35-45 minutes.[7]

-

-

Visualization: After electrophoresis, the gel can be stained with Coomassie Brilliant Blue, silver stain, or used for Western blotting.

Cation Exchange Chromatography for Protein Purification

MES is an excellent choice for cation exchange chromatography due to its anionic nature and buffering range, which allows for the binding of positively charged proteins to a negatively charged resin.

Protocol:

-

Buffer Preparation:

-

Column Equilibration: Equilibrate the cation exchange column (e.g., POROS® XS) with 5-10 column volumes (CV) of Binding Buffer.[8]

-

Sample Loading:

-

Ensure the protein sample is in the Binding Buffer or a buffer with low ionic strength and a pH at which the target protein has a net positive charge.

-

Load the sample onto the column. The binding capacity will depend on the specific resin and protein (e.g., POROS® XS has a dynamic binding capacity of >100 mg/mL for some proteins).[8]

-

-

Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound proteins.

-

Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 CV. Alternatively, a step gradient can be used. Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions using SDS-PAGE and/or a protein concentration assay to identify the fractions containing the purified protein.

Enzyme Kinetics Assay: β-Galactosidase Activity

MES provides a stable pH environment for studying enzyme kinetics, particularly for enzymes active in a slightly acidic pH range.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM MES, pH 6.5, 1 mM MgCl₂, 50 mM β-mercaptoethanol.

-

Substrate Stock Solution: Prepare a stock solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in the Assay Buffer.

-

Enzyme Solution: Prepare a solution of β-galactosidase in the Assay Buffer.

-

-

Assay Procedure:

-

In a microplate, add varying concentrations of the ONPG substrate.

-

Initiate the reaction by adding a fixed concentration of the β-galactosidase enzyme solution to each well.

-

Immediately measure the absorbance at 420 nm at regular time intervals (e.g., every 30 seconds) using a microplate reader at a constant temperature.

-

-

Data Analysis:

Visualizing Workflows and Pathways with MES

Fungal Ambient pH Signaling Pathway

MES buffer is instrumental in studying pH-sensitive signaling pathways, such as the fungal ambient pH signaling pathway. This pathway allows fungi to adapt to changes in the external pH, a process critical for their survival and pathogenicity.[12][13] The use of a stable buffer like MES allows researchers to precisely control the extracellular pH and observe the downstream signaling events.

Figure 1. Fungal ambient pH signaling pathway.

Experimental Workflow for β-Galactosidase Kinetics

The following diagram illustrates a typical workflow for determining enzyme kinetic parameters, where MES buffer plays a crucial role in maintaining a stable reaction environment.

Figure 2. Workflow for β-Galactosidase kinetic assay.

Conclusion

MES buffer stands out as a versatile and reliable tool in the biological researcher's toolkit. Its favorable pKa, low temperature sensitivity, minimal metal ion interaction, and low UV absorbance make it an ideal choice for a wide array of applications, from protein purification and electrophoresis to cell culture and enzyme kinetics. By understanding its properties and employing it in optimized protocols, scientists can enhance the reproducibility and accuracy of their experimental results, ultimately accelerating the pace of discovery in life sciences and drug development.

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. carlroth.com [carlroth.com]

- 3. Biological buffers pKa calculation [reachdevices.com]

- 4. Buffers - ITW Reagents [itwreagents.com]

- 5. Cation-exchange chromatography of monoclonal antibodies: Characterization of a novel stationary phase designed for production-scale purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. entegris.com [entegris.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. pjlss.edu.pk [pjlss.edu.pk]

- 9. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Cytosolic pH Controls Fungal MAPK Signaling and Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pH Signaling in Human Fungal Pathogens: a New Target for Antifungal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arrestin-related proteins mediate pH signaling in fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Solubility of MES Hemisodium Salt for Researchers and Drug Development Professionals

This guide provides an in-depth overview of the aqueous solubility of 2-(N-morpholino)ethanesulfonic acid (MES) hemisodium salt, a widely utilized buffer in biological and pharmaceutical research. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols for the effective use of this buffer system.

Introduction to MES Buffer

MES is a zwitterionic buffer developed by Good and his colleagues, valued for its midrange pKa of 6.1 at 25°C, which makes it an effective buffer in the pH range of 5.5 to 6.7.[1][2][3] Its biological compatibility stems from several key characteristics: high water solubility, minimal solubility in organic solvents, low absorption in the UV-visible spectrum, and chemical and enzymatic stability.[2][4] MES is particularly useful in applications involving metal ions as it does not form significant complexes with many divalent cations, including calcium, magnesium, and manganese.[2][5] These properties make MES an invaluable tool in various applications, including cell culture media, protein purification, electrophoresis, and diagnostic assays.[3][6][7][8]

Aqueous Solubility of MES Salts

The solubility of MES in water is a critical parameter for preparing concentrated stock solutions and ensuring buffer performance. The solubility can vary depending on the salt form and the temperature. The following table summarizes the available quantitative data for MES hemisodium salt and related forms.

| Compound | Solubility | Molar Concentration (approx.) | Temperature | Source(s) |

| This compound | 500 mg/mL | 2.42 M | Not Specified | [1][9][10] |

| MES Sodium Salt | 590 g/L | 2.72 M | 20°C | [5] |

| 335.3 g/L | 1.54 M | 20°C | [11] | |

| 0.5 g/mL | 2.30 M | Not Specified | [12] | |

| 25 g in 50 mL | 2.30 M | Not Specified | [13] | |

| MES Monohydrate (Free Acid) | 0.5 M | 0.5 M | 20°C | [14][15] |

| Saturated solution is ~0.65 M | ~0.65 M | 0°C | [4][15] |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the aqueous solubility of this compound.

3.1. Materials

-

This compound powder

-

Deionized or distilled water (high purity)

-

Thermostatically controlled shaker or water bath

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

-

Appropriate analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

3.2. Procedure

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a screw-cap flask). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the container in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any suspended solid particles, immediately filter the sample using a syringe filter.

-

pH Measurement: Measure the pH of the saturated solution.

-

Concentration Analysis: Accurately dilute the filtered sample with deionized water to a concentration within the calibrated range of the chosen analytical method.

-

Quantification: Determine the concentration of MES in the diluted sample. Methods can include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the filtered, saturated solution and weigh the remaining solid.

-

Spectrophotometry: If MES has a suitable chromophore and a standard curve is prepared. Note that MES has minimal UV absorbance.[3][6]

-

HPLC: A more robust method for quantification, especially in complex matrices.

-

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as g/L or mol/L.

Visualization of Buffer Preparation Workflow

The following diagram illustrates the logical workflow for preparing a MES buffer solution to a target pH and concentration, a common task for researchers that relies on the salt's solubility.

Caption: Logical workflow for preparing a MES buffer solution.

Applications in Research and Drug Development

The high aqueous solubility and favorable buffering characteristics of this compound make it a versatile tool in numerous scientific applications:

-

Pharmaceutical Formulations: MES buffer is used to maintain the pH of drug formulations, which is critical for the stability and solubility of active pharmaceutical ingredients (APIs).[6]

-

Protein Crystallization and Analysis: It is frequently used in protein purification and crystallization screenings due to its minimal interaction with proteins.

-

Cell Culture: MES is incorporated into cell culture media to maintain a stable physiological pH, which is essential for optimal cell growth and function.[6]

-

Electrophoresis: It serves as a running buffer component for separating proteins and nucleic acids, particularly in techniques like SDS-PAGE.[3][6]

-

Enzyme Assays: The buffer provides a stable pH environment for studying enzyme kinetics without interfering with the enzymatic reaction.[8]

-

Diagnostic Reagents: MES is used to stabilize diagnostic reagents and ensure the accuracy and reproducibility of diagnostic assays.[3][6]

References

- 1. MES =98 titration 117961-21-4 [sigmaaldrich.com]

- 2. MES (buffer) - Wikipedia [en.wikipedia.org]

- 3. biochemazone.com [biochemazone.com]

- 4. synthesisgene.com [synthesisgene.com]

- 5. MES, Sodium Salt [biospectra.us]

- 6. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 8. ntbiotech.com [ntbiotech.com]

- 9. MES =98 titration 117961-21-4 [sigmaaldrich.com]

- 10. alkalisci.com [alkalisci.com]

- 11. chembk.com [chembk.com]

- 12. Cas 71119-23-8,MES sodium salt | lookchem [lookchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Solubility of 2-morpholine ethanesulfonic acid (MES) monohydrate - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 15. You are being redirected... [bio-world.com]

Technical Guide: MES Hemisodium Salt in Research Applications

This technical guide provides an in-depth overview of 2-(N-Morpholino)ethanesulfonic acid hemisodium salt (MES hemisodium salt), a widely used buffering agent in biological and biochemical research. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's core properties, outlines a standard experimental protocol, and visualizes its application in a common laboratory workflow.

Core Properties of this compound

MES is one of the original "Good's buffers," developed to meet the specific needs of biochemical research.[1][2] The hemisodium salt form offers convenient solubility while maintaining the key buffering characteristics of its parent acid. Its zwitterionic nature and pKa near physiological pH make it an excellent choice for a variety of applications.

Quantitative data and key characteristics are summarized below for easy reference.

| Property | Value | Source(s) |

| Empirical Formula | C₆H₁₃NO₄S·0.5Na | [3][4][5] |

| or C₁₂H₂₅N₂NaO₈S₂ | [6][7] | |

| Molecular Weight | 206.73 g/mol | [3][4][5][8] |

| or 412.46 g/mol | [6][7] | |

| CAS Number | 117961-21-4 | [3][7] |

| pKa (at 25°C) | 6.1 | [3][4][5] |

| Useful pH Range | 5.5 – 6.7 | [1][3][4][5][9] |

| Appearance | White crystalline powder | [3] |

| Solubility in Water | 500 mg/mL | [3] |

Note on Formula and Molecular Weight: The hemisodium salt designation indicates one sodium ion for every two molecules of MES. This can be represented as a monomer with half a sodium atom (C₆H₁₃NO₄S·0.5Na) and a corresponding molecular weight of 206.73 g/mol , or as a dimer (C₁₂H₂₅N₂NaO₈S₂) with a molecular weight of 412.46 g/mol . The monomer representation is frequently used by suppliers.

Key Applications in Research and Drug Development

MES buffer is valued for its chemical stability and minimal interference with biological processes. It does not form significant complexes with most metal ions, making it a reliable non-coordinating buffer for studies involving metal-dependent enzymes or reactions.[1][9][10]

Key application areas include:

-

Cell Culture: It is used in culture media for bacteria, yeast, and mammalian cells due to its stability and lack of metabolism by cells.[1][9] It can also be used at low concentrations in plant cell culture media.[7][11][12]

-

Chromatography and Electrophoresis: MES is an excellent buffer for various protein purification techniques, including cation exchange, gel-filtration, and hydrophobic interaction chromatography.[1][9] Its low ionic mobility also makes it suitable for use as a running buffer in SDS-PAGE and capillary electrochromatography.[1][2][9]

-

Enzyme Assays and Protein Studies: The buffer's inertness is critical for enzyme kinetics studies where maintaining a specific pH without interfering with the reaction is paramount.[2][13] It has also been shown to interact with the peptide backbone of proteins like bovine serum albumin, leading to net protein stabilization.[1][14]

-

Toxicity Studies: MES is suitable for most toxicity studies and is used as an experimental medium to evaluate the response of biological systems to drugs or potentially toxic substances.[14]

-

Biochemical Assays: It is frequently used for the resuspension of carboxylated micelles and the immobilization of peptides.[11][12]

Experimental Protocol: Preparation of 0.1 M MES Buffer (pH 6.0)

This protocol describes the preparation of 1 liter of a 0.1 M MES buffer solution with a final pH of 6.0.

Materials:

-

This compound (MW = 206.73 g/mol )

-

Deionized (DI) water

-

10 N Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

-

Calibrated pH meter

-

Stir plate and magnetic stir bar

-

1 L graduated cylinder

-

1 L beaker

-

Sterile storage bottle

-

0.22 µm sterile filter (optional)

Methodology:

-

Calculate Required Mass: To prepare 1 L of 0.1 M MES buffer, weigh out 20.673 grams of this compound.

-

Calculation: 0.1 mol/L * 206.73 g/mol * 1 L = 20.673 g

-

-

Dissolution: Add approximately 800 mL of DI water to a 1 L beaker. Place the beaker on a stir plate with a magnetic stir bar and begin stirring. Slowly add the weighed this compound to the water and allow it to dissolve completely.

-

pH Adjustment: Once the powder is fully dissolved, place the pH electrode into the solution. Monitor the pH and slowly add drops of NaOH or HCl to adjust the pH to the target of 6.0.[13] Use NaOH if the initial pH is below 6.0 and HCl if it is above. Exercise caution when nearing the target pH to avoid overshooting.

-

Final Volume Adjustment: Transfer the buffer solution to a 1 L graduated cylinder. Add DI water until the final volume reaches exactly 1 L.

-

Sterilization and Storage: For applications requiring sterility, pass the buffer through a 0.22 µm filter into a sterile storage bottle.[2] Store the prepared buffer at 4°C to inhibit microbial growth.

Visualized Workflow: Protein Purification using Cation Exchange Chromatography

The following diagram illustrates a typical workflow where MES buffer is used to separate proteins based on charge. MES is an ideal choice for this application due to its buffering capacity in the acidic range and its non-coordinating nature.

Caption: Workflow for protein purification using MES buffer.

References

- 1. medium.com [medium.com]

- 2. biochemazone.com [biochemazone.com]

- 3. MES =98 titration 117961-21-4 [sigmaaldrich.com]

- 4. MES 半钠盐 dry powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. MES 半钠盐 free-flowing, Redi-Dri™, ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. This compound - 2-(N-Morpholino)ethanesulfonic acid hemisodium salt, 4-Morpholineethanesulfonic acid hemisodium salt [sigmaaldrich.com]

- 9. goldbio.com [goldbio.com]

- 10. nbinno.com [nbinno.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. alkalisci.com [alkalisci.com]

- 13. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 14. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

The Core Function of MES Buffer in Biochemical Reactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(N-morpholino)ethanesulfonic acid (MES) buffer, detailing its fundamental properties, applications in key biochemical assays, and its role in maintaining experimental integrity.

Introduction to MES Buffer

MES, or 2-(N-morpholino)ethanesulfonic acid, is a zwitterionic buffer developed by Dr. Norman Good and his colleagues in the 1960s.[1] It was designed to meet several criteria for biological research, including having a pKa near neutral pH, high water solubility, minimal salt and temperature effects on its pKa, and being chemically and enzymatically stable.[1] Its primary function is to maintain a stable pH environment, which is critical for the structure and function of biological macromolecules.[2] MES is particularly valued for its effective buffering capacity in the slightly acidic pH range of 5.5 to 6.7.[2][3]

Core Properties and Advantages

MES buffer offers several distinct advantages in a laboratory setting:

-

Optimal pH Range: With a pKa of approximately 6.15 at 25°C, MES is an excellent choice for experiments requiring stable pH control between 5.5 and 6.7.[2][4]

-

Low Metal Ion Binding: MES exhibits negligible binding with many divalent metal ions, including Ca²⁺, Mg²⁺, and Mn²⁺.[1][5] This makes it a suitable non-coordinating buffer for studying metal-dependent enzymes, where other buffers like phosphate could interfere by chelating essential metal cofactors.[1][6]

-

High Solubility and Low Permeability: It is highly soluble in water but has low permeability across biological membranes, a key feature of Good's buffers.[1][7]

-

Minimal UV Absorbance: MES has very low absorbance in the UV and visible light spectrum, preventing interference in spectrophotometric assays used to monitor reaction kinetics.[2][8]

-

Chemical Stability: It is resistant to oxidation, does not form radical species, and maintains stability under various experimental conditions.[4][9]

Quantitative Data Summary

The physicochemical properties of MES buffer are summarized in the table below.

| Property | Value | Notes |

| Chemical Formula | C₆H₁₃NO₄S | |

| Molecular Weight | 195.24 g/mol | [2] |

| pKa (at 25°C) | ~6.15 | [2][4] |

| Effective Buffering Range | pH 5.5 – 6.7 | [2][3] |

| Appearance | Clear, colorless solution | When properly prepared.[2] |

| Metal Ion Binding | Weak | Does not form significant complexes with most divalent cations.[1][5] |

| UV Absorbance | Minimal | Suitable for spectrophotometric studies.[2][10] |

Key Applications and Experimental Protocols

MES buffer is utilized across a wide range of biochemical and molecular biology applications.

Enzyme Kinetics Assays

Enzyme activity is highly dependent on pH. MES is frequently used for assays involving enzymes that have optimal activity in a slightly acidic environment.[4] Its non-coordinating nature is crucial for metalloenzymes.[10][11]

Experimental Protocol: General Enzyme Activity Assay

-

Preparation of 0.1 M MES Buffer (pH 6.0):

-

Dissolve 19.52 g of MES free acid powder in approximately 800 mL of deionized water.[2]

-

Stir until fully dissolved.[2]

-

Adjust the pH to 6.0 using a calibrated pH meter and dropwise addition of NaOH (e.g., 1 M).[2][12]

-

Bring the final volume to 1 L with deionized water.

-

For sterile applications, filter the solution through a 0.22 µm filter.[2]

-

-

Assay Execution:

-

Prepare the enzyme and substrate solutions using the 0.1 M MES buffer as the diluent.[13]

-

In a microplate well or cuvette, combine the MES buffer, substrate solution, and any necessary cofactors.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the reaction progress (e.g., change in absorbance at a specific wavelength) over time using a spectrophotometer.[14]

-

Calculate enzyme activity based on the rate of product formation or substrate consumption.

-

Experimental Workflow: Enzyme Assay

References

- 1. MES (buffer) - Wikipedia [en.wikipedia.org]

- 2. biochemazone.com [biochemazone.com]

- 3. Useful pH Range of Biological Buffers - 部落格 - Hopax Fine Chemicals [hopaxfc.com]

- 4. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. interchim.fr [interchim.fr]

- 8. MES Buffer: An Essential Component in Biological and Pharmaceutical - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 9. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. nbinno.com [nbinno.com]

- 11. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

Safety and Handling of MES Hemisodium Salt Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling considerations for 2-(N-morpholino)ethanesulfonic acid hemisodium salt (MES hemisodium salt) powder, a commonly used buffering agent in biological and biochemical research. Adherence to proper safety protocols is crucial to minimize risks and ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a white crystalline powder.[1][2] Its properties make it suitable for a variety of biological applications, particularly in the pH range of 5.5 to 6.7.[1][2][3]

| Property | Value | Reference |

| CAS Number | 117961-21-4 | [1][3][4] |

| Molecular Formula | C₆H₁₃NO₄S·0.5Na | [1][3] |

| Molecular Weight | 206.73 g/mol | [1][3] |

| pKa (25 °C) | 6.1 | [1][2][3] |

| Useful pH Range | 5.5 - 6.7 | [1][2][3] |

| Solubility in Water | 500 mg/mL | [1][2] |

| Appearance | Crystalline powder | [1][2] |

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[5] However, available data and safety data sheets suggest that it should be handled with care, as it may cause irritation and sensitization. One safety data sheet classifies it as a hazardous substance, indicating it can be harmful if swallowed and may cause skin sensitization, as well as being irritating to the eyes, respiratory system, and skin.[6]

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity (LD50) | > 316 mg/kg | Quail | Not specified |

| Skin Irritation | Potential irritant | Not specified | Not specified |

| Eye Irritation | Potential irritant | Not specified | Not specified |

| Skin Sensitization | Potential sensitizer | Not specified | Not specified |

Experimental Protocols for Toxicological Assessment

Draize Test (for Skin and Eye Irritation):

The Draize test, developed in 1944, is an acute toxicity test used to assess the irritation potential of substances.[7]

-

Principle: A small amount of the test substance is applied to the skin or eye of a conscious, restrained animal, typically an albino rabbit.[7]

-

Procedure (Eye Irritation): 0.1 mL of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control. Observations for redness, swelling, discharge, and corneal opacity are made at specific intervals over a period of up to 21 days.[4][8]

-

Procedure (Skin Irritation): A patch containing the test substance is applied to a shaved area of skin. The site is observed for erythema (redness) and edema (swelling) after a set exposure period.[7]

-

Scoring: The severity of the reactions is scored according to a standardized system.[4] It is important to note that the use of the Draize test is controversial and its use has declined in favor of in vitro alternatives.[7]

Local Lymph Node Assay (LLNA) (for Skin Sensitization):

The LLNA is the preferred method for identifying chemicals that have the potential to cause skin sensitization.[9]

-

Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance to the ears of mice.[10]

-

Procedure: The test substance is applied to the dorsum of both ears for three consecutive days.[11] On day five, radio-labeled thymidine is injected, and its incorporation into the DNA of proliferating lymphocytes in the auricular lymph nodes is measured.[11]

-

Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in treated mice to that in control mice. An SI of 3 or greater is typically considered a positive result, indicating that the substance is a skin sensitizer.[10][11] The EC3 value, which is the concentration that produces an SI of 3, is used to quantify the potency of the sensitizer.[10]

Potential Biological Effects and Signaling Pathways

While primarily used as a biologically inert buffer, some studies suggest that MES can have effects on cellular processes, particularly those involving reactive oxygen species (ROS).

A study on Arabidopsis thaliana demonstrated that MES buffer can suppress the generation of superoxide, a type of ROS, in the root apex.[6][7][12][13] This effect is hypothesized to occur through the interaction of MES with peroxidases, enzymes involved in ROS homeostasis.[6][13]

Caption: Postulated interaction of MES with peroxidase activity and its effect on superoxide generation.

In mammalian cells, ROS are crucial signaling molecules involved in a variety of cellular processes, including proliferation and differentiation.[14][15][16][17] While direct studies on the effect of MES on ROS signaling in mammalian cells are lacking, its potential to interfere with ROS homeostasis, as observed in plants, should be a consideration for researchers, especially in sensitive cell culture and drug development applications.

Caption: Simplified overview of a generic ROS signaling pathway in mammalian cells.

Safe Handling and Experimental Workflows

Adherence to standard operating procedures for handling chemical powders is essential to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound powder:

-

Eye Protection: Chemical splash goggles or safety glasses with side shields.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH-approved respirator is required when dusts are generated.

-

Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Caption: Basic workflow for the safe handling of this compound powder.

Engineering Controls

-

Ventilation: Always handle this compound powder in a well-ventilated area. A chemical fume hood or other ventilated enclosure should be used when weighing or transferring the powder to minimize inhalation of dust.[18]

-

Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible in the work area.[18]

Handling Procedures

-

Preparation: Designate a specific area for handling the powder. Ensure all necessary PPE and spill cleanup materials are readily available.

-

Weighing: If possible, weigh the powder directly within a fume hood.[18] If a balance is located outside a hood, tare the container, add the powder to the container inside the hood, seal it, and then weigh it.[18]

-

Dissolving: When preparing solutions, add the powder slowly to the solvent to avoid splashing and dust generation.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][18] Do not eat, drink, or smoke in the laboratory.[6]

Storage

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[19]

-

Keep away from incompatible materials such as strong oxidizing agents.[19][20]

-

Segregate from other chemicals by hazard class.[12]

Emergency Procedures

Spills

-

Minor Spills: For small spills, remove all ignition sources.[6] Use dry cleanup procedures to avoid generating dust.[6] Gently sweep or vacuum the spilled powder and place it in a sealed, labeled container for disposal.[19] Clean the spill area with soap and water.[19]

-

Major Spills: Evacuate the area and restrict access.[21] Alert others in the vicinity. If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety department.

Exposure

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[21] Rinse the affected skin area with plenty of water.[21]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[19] Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water.[21] Seek medical attention.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[6] Do not dispose of it down the drain or in the regular trash.[6] Waste should be collected in a clearly labeled, sealed container and disposed of through a licensed chemical waste disposal agency.[19]

Disclaimer: This guide is intended for informational purposes only and does not replace a comprehensive risk assessment that should be conducted by qualified personnel for specific laboratory procedures. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

- 1. 15 uses of MES Buffer you didn't know - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. ecetoc.org [ecetoc.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. isg.ku.edu.tr [isg.ku.edu.tr]

- 7. Draize test - Wikipedia [en.wikipedia.org]

- 8. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. daikinchemicals.com [daikinchemicals.com]

- 12. juniata.edu [juniata.edu]

- 13. Frontiers | MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex [frontiersin.org]

- 14. Redox Regulation and Oxidative Stress in Mammalian Oocytes and Embryos Developed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Reactive Oxygen Species Are Required for Human Mesenchymal Stem Cells to Initiate Proliferation after the Quiescence Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ehso.emory.edu [ehso.emory.edu]

- 19. ankom.com [ankom.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

MES Hemisodium Salt Buffer: A Comprehensive Guide for Researchers

Application Notes and Protocols for the Preparation and Use of MES Buffer in Scientific Research and Drug Development

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer that is widely used in biochemistry, molecular biology, and cell culture.[1][2] As one of "Good's buffers," it is valued for its stability, minimal interference with biological reactions, and a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[3][4][5] MES buffer is particularly useful in applications requiring a non-coordinating buffer that does not interact with most metal ions.[6][7] Its low UV absorbance also makes it suitable for spectrophotometric measurements.[1][8]

This document provides detailed protocols for the preparation of MES hemisodium salt buffer, along with application notes relevant to researchers, scientists, and professionals in drug development.

Key Properties of MES Buffer

A summary of the essential properties of MES buffer is provided in the table below.

| Property | Value | Reference |

| pKa (25°C) | 6.15 | [3] |

| Effective Buffering pH Range | 5.5 - 6.7 | [3][4][9] |

| Molecular Weight (MES Free Acid) | 195.24 g/mol | [10][11] |

| Molecular Weight (MES Sodium Salt) | 217.22 g/mol | |

| Appearance | Clear, colorless solution | [3] |

| UV Absorbance | Minimal | [1][8] |

| Metal Ion Binding | Poor affinity for most metal ions | [6][7] |

Applications in Research and Drug Development

MES buffer is a versatile tool with numerous applications, including:

-

Electrophoresis: It is commonly used as a running buffer for resolving small proteins on bis-tris gels.[8][11]

-

Protein Purification and Analysis: Its non-coordinating nature makes it ideal for use in chromatography and other protein purification techniques where metal ion chelation is a concern.[2][5]

-

Enzyme Assays: MES maintains a stable pH environment crucial for accurate enzyme activity measurements, especially for enzymes active in a slightly acidic range.[5][6]

-

Cell Culture: It is used in culture media for mammalian and plant cells to maintain a stable physiological pH.[1][6][12]

-

In Vitro Dissolution Testing: MES can be used to simulate in vivo conditions for evaluating the dissolution of drug formulations.[2]

Experimental Protocols

There are two primary methods for preparing MES buffer solutions. The choice of method depends on the starting material available (MES free acid or this compound) and the desired precision of the final pH.

Method 1: Preparation from MES Free Acid

This method involves dissolving MES free acid and adjusting the pH with a strong base, typically sodium hydroxide (NaOH).

Materials and Equipment:

-

MES free acid (MW: 195.24 g/mol )

-

Sodium hydroxide (NaOH) solution (e.g., 1N or 10N)

-

High-purity water (e.g., deionized or distilled)

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Graduated cylinder

-

Volumetric flask

Step-by-Step Protocol:

-

Calculate the required mass of MES free acid. For example, to prepare 1 L of a 0.1 M MES buffer, you would need:

-

0.1 mol/L * 195.24 g/mol * 1 L = 19.524 g

-

-

Dissolve the MES free acid. In a beaker, dissolve the calculated amount of MES free acid in approximately 80% of the final desired volume of high-purity water.[8] For a 1 L preparation, this would be 800 mL. Use a magnetic stirrer to facilitate dissolution.

-

Adjust the pH. While continuously stirring, slowly add the NaOH solution to the MES solution. Monitor the pH using a calibrated pH meter.[3][9] Continue adding NaOH dropwise until the desired pH is reached.

-

Bring to final volume. Once the target pH is stable, transfer the solution to a volumetric flask. Add high-purity water to reach the final desired volume.[8]

-

Sterilization and Storage. The buffer can be sterilized by filtration through a 0.22 µm filter.[13] Autoclaving is generally not recommended as it can cause the solution to turn yellow. Store the buffer at 2-8°C, where it is stable for several months.[13]

Method 2: Preparation by Mixing MES Free Acid and MES Sodium Salt

This method avoids the need to titrate with a strong base and can be more precise if the exact ratio of the acidic and basic forms is known.

Materials and Equipment:

-

MES free acid (MW: 195.24 g/mol )

-

MES sodium salt (MW: 217.22 g/mol )

-

High-purity water

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Graduated cylinder

-

Volumetric flask

Step-by-Step Protocol:

-

Prepare stock solutions. Prepare equimolar stock solutions of MES free acid and MES sodium salt (e.g., 0.1 M of each).

-

Mix the solutions. In a beaker, add a volume of the MES free acid stock solution. While stirring and monitoring the pH with a calibrated pH meter, slowly add the MES sodium salt stock solution until the desired pH is achieved.[14]

-

Alternative direct mixing. Alternatively, dissolve pre-weighed amounts of both the MES free acid and MES sodium salt in about 80% of the final volume of water.[10]

-

Verify and adjust pH. Check the pH of the mixed solution. If minor adjustments are needed, they can be made by adding small amounts of either the MES free acid or MES sodium salt stock solutions.[10]

-

Bring to final volume. Transfer the solution to a volumetric flask and add high-purity water to the final volume.

-

Sterilization and Storage. Sterilize by filtration and store at 2-8°C.[13]

Buffer Preparation Workflow

The following diagram illustrates the general workflow for preparing MES buffer.

References

- 1. MES Buffer: An Essential Component in Biological and Pharmaceutical - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]

- 2. The role and function of MES compounds - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 3. biochemazone.com [biochemazone.com]

- 4. Useful pH Range of Biological Buffers - 部落格 - Hopax Fine Chemicals [hopaxfc.com]

- 5. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 10. researchgate.net [researchgate.net]

- 11. You are being redirected... [bio-world.com]

- 12. Application of MES buffer in Plant Culture Media [vacutaineradditives.com]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

Preparation of 0.1 M MES Buffer Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MES (2-(N-morpholino)ethanesulfonic acid) is a zwitterionic buffer developed by Good and his colleagues in the 1960s.[1][2][3] It is widely utilized in biochemistry, molecular biology, and cell culture due to its favorable characteristics.[2] MES has a pKa of approximately 6.15 at 25°C, making it an effective buffer in the pH range of 5.5 to 6.7.[1][3][4] Its advantages include high water solubility, minimal interaction with metal ions, and stability in various experimental conditions.[2][5][6] This document provides a detailed protocol for the preparation of a 0.1 M MES buffer solution, crucial for a variety of applications including protein analysis, enzyme assays, and chromatography.[2][3][5]

Materials and Reagents

The following table summarizes the necessary materials and reagents for the preparation of a 0.1 M MES buffer solution.

| Material/Reagent | Specification | Supplier Example | Notes |

| MES Free Acid or Monohydrate | Molecular Biology Grade, ≥99% purity | Sigma-Aldrich, Thermo Fisher Scientific, etc. | Note the molecular weight difference between the free acid and monohydrate forms for accurate weighing. |

| Deionized Water (diH₂O) | Type I or equivalent | Millipore, Sartorius, etc. | High purity water is essential to avoid contamination. |

| Sodium Hydroxide (NaOH) | 1 M or 10 M solution | VWR, Avantor, etc. | For pH adjustment upwards. |

| Hydrochloric Acid (HCl) | 1 M solution | VWR, Avantor, etc. | For pH adjustment downwards. |

| pH meter | Calibrated | Mettler Toledo, Beckman Coulter, etc. | Ensure proper calibration before use. |

| Magnetic stirrer and stir bar | VWR, IKA, etc. | For efficient dissolution of MES powder. | |

| Graduated cylinders and beakers | Corning, Pyrex, etc. | For accurate volume measurements. | |

| Volumetric flask (1 L) | Corning, Pyrex, etc. | For precise final volume preparation. | |

| Sterile filter (optional) | 0.22 µm pore size | Millipore, Pall, etc. | For applications requiring a sterile buffer. |

| Sterile storage bottles | Corning, Nalgene, etc. | For long-term storage of the prepared buffer. |

Experimental Protocol

This protocol details the steps for preparing 1 liter of 0.1 M MES buffer solution.

Calculation of MES Powder

To prepare a 0.1 M solution, the amount of MES powder required is calculated based on its molecular weight.

The following table provides the required mass for preparing a 1 L solution.

| Compound | Molecular Weight ( g/mol ) | Mass for 1 L of 0.1 M Solution (g) |

| MES Free Acid (Anhydrous) | 195.24 | 19.52 |

| MES Monohydrate | 213.25 | 21.33 |

Dissolving the MES Powder

-

Add approximately 800 mL of deionized water to a 1 L beaker equipped with a magnetic stir bar.

-

Place the beaker on a magnetic stirrer and begin stirring.

-

Carefully weigh the calculated amount of MES powder and slowly add it to the stirring water.

-

Continue stirring until the MES powder is completely dissolved.[1]

pH Adjustment

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the MES solution.

-

Slowly add 1 M NaOH dropwise to increase the pH or 1 M HCl to decrease the pH.[1][3] The target pH should be within the buffering range of MES (5.5 - 6.7).

-

Allow the pH to stabilize before adding more acid or base.

Final Volume Adjustment

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the MES is transferred.

-

Add deionized water to the volumetric flask until the meniscus reaches the 1 L mark.

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Sterilization and Storage (Optional)

-

For applications requiring a sterile buffer, pass the solution through a 0.22 µm sterile filter into a sterile storage bottle.[1]

-

Store the buffer solution at 4°C.[1] Properly stored, the buffer is stable for several months.

Quality Control

-

pH Verification: After preparation, re-check the pH of the final solution to ensure it is at the desired value.

-

Visual Inspection: The final buffer solution should be clear and free of any particulate matter.

-

Record Keeping: Document the date of preparation, the final pH, and the lot numbers of the reagents used.

Experimental Workflow

The following diagram illustrates the workflow for the preparation of the 0.1 M MES buffer solution.

References

- 1. biochemazone.com [biochemazone.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. How to use a MES Buffer for performance benchmarking? - Blog [hbynm.com]

- 4. libios.fr [libios.fr]

- 5. bostonbioproducts.com [bostonbioproducts.com]

- 6. MES (buffer) - Wikipedia [en.wikipedia.org]

- 7. You are being redirected... [bio-world.com]

- 8. MES buffer [himedialabs.com]

Application Notes and Protocols: MES Buffer in Plant Tissue Culture Media

Introduction

In plant tissue culture, maintaining a stable pH of the culture medium is critical for optimal cell growth, differentiation, and overall success of the culture. The pH of the medium influences nutrient availability and uptake by plant cells. As plant cells grow, they release substances into the medium that can cause significant shifts in pH, potentially leading to nutrient precipitation or toxicity, and ultimately inhibiting growth. 2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic biological buffer, one of the original "Good's buffers," widely used to stabilize the pH of plant tissue culture media.[1][2][3] Its pKa of 6.15 at 25°C makes it highly effective in the optimal pH range for most plant cell cultures, which is typically between 5.5 and 6.0.[4][5] MES is preferred because it is not readily metabolized by plant tissues, does not form significant complexes with most metal ions, and is not absorbed through cell membranes.[1][3][6] These application notes provide a detailed protocol for the preparation and use of MES buffer in plant tissue culture media.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of MES buffer in plant tissue culture applications.

| Parameter | Recommended Value/Range | Notes | Source(s) |

| Final Concentration in Media | 5 mM - 10 mM (approx. 0.05% - 0.2% w/v) | Higher concentrations can be toxic to some plant species.[7] | [8] |

| Target pH of Media | 5.6 - 5.8 | This range is considered optimal for the growth of many plant species, including Arabidopsis.[8][9][10] | [8][9][10] |

| Effective Buffering Range of MES | pH 5.5 - 6.7 | MES is most effective at maintaining a stable pH within this range.[4][5] | [4] |

| Stock Solution Concentration | 0.1 M, 0.5 M, or 1 M | High concentration stock solutions are prepared for convenience and to minimize dilution of the final medium.[1][3] | [1][3][11] |

| Molecular Weight (MES Free Acid) | 195.24 g/mol | Used for calculating the mass of MES powder needed for solutions.[3][5] | [3][5] |

Experimental Protocols

Protocol 1: Preparation of 0.5 M MES Stock Solution (pH 6.0)

This protocol describes the preparation of a 0.5 M MES stock solution, which can be filter-sterilized and stored for later use in preparing plant culture media.

Materials:

-

MES Free Acid (MW: 195.24 g/mol )

-

Deionized Water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Graduated cylinder

-

Volumetric flask (1 L)

-

0.22 µm sterile filter unit

-

Sterile storage bottles

Procedure:

-

Add approximately 800 mL of dH₂O to a 1 L beaker.[12]

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Weigh out 97.62 g of MES free acid and slowly add it to the water while stirring.[7][12] The solution will be acidic.

-

Once the MES is fully dissolved, begin adjusting the pH. Slowly add 10 N NaOH or KOH dropwise while continuously monitoring the pH with a calibrated pH meter.[4]

-

Continue adding the base until the pH of the solution reaches 6.0.

-

Carefully transfer the solution to a 1 L volumetric flask.

-

For sterile applications, pass the solution through a 0.22 µm filter into a sterile storage bottle.[5]

-

Label the bottle "0.5 M MES Stock Solution, pH 6.0" and store at 4°C.[4][7]

Protocol 2: Preparation of 1 L of MES-Buffered Plant Tissue Culture Medium (e.g., MS Medium with 5 mM MES)

This protocol details the incorporation of the MES stock solution into a standard plant tissue culture medium, such as Murashige and Skoog (MS) medium.

Materials:

-

MS medium powder or stock solutions

-

Sucrose

-

Plant growth regulators (e.g., auxins, cytokinins) as required

-

0.5 M MES Stock Solution (from Protocol 1)

-

Deionized Water (dH₂O)

-

1 N HCl and 1 N NaOH/KOH for final pH adjustment

-

Gelling agent (e.g., agar, gellan gum)

-

Beaker or flask (2 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Autoclave

-

Sterile culture vessels

Procedure:

-

Add approximately 800 mL of dH₂O to a 2 L beaker.

-

Add the MS medium powder (or the required volumes of macro- and micronutrient stock solutions) and dissolve completely with stirring.

-

Add the required amount of sucrose (e.g., 30 g for a 3% solution) and dissolve.

-

Add the required plant growth regulators from their respective stock solutions.

-

Add 10 mL of the 0.5 M MES stock solution to achieve a final concentration of 5 mM MES in the 1 L medium.

-

Adjust the volume to approximately 950 mL with dH₂O.

-

Check the pH of the medium and, if necessary, adjust to the desired final pH (e.g., 5.8) using 1 N NaOH/KOH or 1 N HCl.[13]

-

Add the gelling agent (e.g., 8 g of agar) to the medium.

-

Bring the final volume to 1 L with dH₂O.

-

Heat the medium gently with stirring to dissolve the gelling agent completely.[13]

-

Dispense the medium into culture vessels.

-

Sterilize the medium by autoclaving at 121°C and 15 psi for 20 minutes.[13]

-

Allow the medium to cool and solidify in a sterile environment.

Visualizations

Caption: Role of MES buffer in maintaining pH stability in plant culture media.

Caption: Workflow for preparing MES-buffered plant tissue culture media.

References

- 1. plantmedia.com [plantmedia.com]

- 2. MES Buffer Affects Arabidopsis Root Apex Zonation and Root Growth by Suppressing Superoxide Generation in Root Apex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. You are being redirected... [bio-world.com]

- 4. MES (2-Morpholinoethanesulfonic acid)Buffer recipe - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. biochemazone.com [biochemazone.com]

- 6. purmabiologics.com [purmabiologics.com]

- 7. goldbio.com [goldbio.com]

- 8. phytotechlab.com [phytotechlab.com]

- 9. Application of MES buffer in Plant Culture Media [vacutaineradditives.com]

- 10. MES buffer for plant culture - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. researchgate.net [researchgate.net]

- 12. MES (0.5 M, pH 6) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 13. Annexure [14.139.61.83]

MES Buffer: Application Notes and Protocols for Enzyme Kinetics Assays

Introduction

2-(N-morpholino)ethanesulfonic acid (MES) is a zwitterionic buffer that is a member of the "Good's" buffers, which were developed to provide stable pH environments for biochemical and biological research.[1][2] With a pKa of approximately 6.1 at 25°C, MES is an effective buffer in the pH range of 5.5 to 6.7.[3][4] Its chemical stability, minimal binding of metal ions, and low UV absorbance make it an excellent choice for a wide variety of applications, particularly enzyme kinetics assays.[1][5]

One of the key advantages of MES is its low propensity to form complexes with most metal ions, a common issue with buffers like phosphate that can interfere with enzymatic reactions sensitive to metal ion concentrations.[1][6] This non-coordinating nature ensures that the buffer itself does not significantly impact the activity of the enzyme under investigation.[6][7] Furthermore, MES is chemically stable and does not undergo oxidation-reduction reactions, providing a reliable and inert environment for sensitive assays.[4]

Properties of MES Buffer

The physicochemical properties of MES buffer make it highly suitable for maintaining a stable, slightly acidic pH in various experimental setups, including enzyme assays, protein purification, and cell culture.[8]

| Property | Value | References |

| Molecular Weight | 195.24 g/mol (free acid) | [3] |

| pKa (25°C) | ~6.15 | [3][4] |

| Effective pH Range | 5.5 - 6.7 | [3][9] |

| UV Absorbance | Minimal in the UV/visible range | [1][10] |

| Metal Ion Binding | Weakly binds Ca²⁺, Mg²⁺, Mn²⁺; negligible binding of Cu²⁺ | [6][11] |

| Appearance | Clear, colorless solution when prepared correctly | [3] |

Protocols

Preparation of 0.5 M MES Buffer Stock Solution

This protocol describes the preparation of a 0.5 M stock solution of MES buffer. This stock can then be diluted to the desired working concentration for your enzyme kinetics assay.

Materials:

-

MES free acid (MW: 195.24 g/mol )

-

High-purity, deionized water (dH₂O)

-

10 N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask (1 L)

-

Graduated cylinders

-

Beakers

Procedure:

-

Add approximately 800 mL of dH₂O to a beaker.[10]

-

Weigh out 97.62 g of MES free acid and add it to the water while stirring.[12] The MES powder will not fully dissolve until the pH is adjusted.

-

Place the beaker on a stir plate and allow the solution to mix.

-